molecular formula C20H15FN2O4S2 B6535299 2-(2-{[2-(2H-1,3-benzodioxol-5-yl)-2-oxoethyl]sulfanyl}-1,3-thiazol-4-yl)-N-(3-fluorophenyl)acetamide CAS No. 1021227-66-6

2-(2-{[2-(2H-1,3-benzodioxol-5-yl)-2-oxoethyl]sulfanyl}-1,3-thiazol-4-yl)-N-(3-fluorophenyl)acetamide

Cat. No. B6535299
CAS RN: 1021227-66-6
M. Wt: 430.5 g/mol
InChI Key: RPYKDAPINMIGMJ-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule. It contains a 1,3-benzodioxol-5-yl group, which is a common moiety in many bioactive molecules . It also contains a thiazol ring, which is a heterocyclic compound that is often found in drugs and other therapeutic agents .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry .


Chemical Reactions Analysis

Again, without specific information, it’s hard to predict the chemical reactions this compound might undergo. Its reactivity would likely depend on factors such as the presence of the thiazol ring and the 1,3-benzodioxol-5-yl group .


Physical And Chemical Properties Analysis

Physical and chemical properties such as solubility, boiling point, and molecular weight would typically be determined experimentally .

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, if it’s a drug, it might interact with certain proteins or enzymes in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and potential for bioaccumulation .

Future Directions

Future research could involve further exploration of this compound’s properties, potential uses, and mechanisms of action. This could involve in vitro studies, in vivo studies, and clinical trials if the compound is a potential drug .

properties

IUPAC Name

2-[2-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-(3-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15FN2O4S2/c21-13-2-1-3-14(7-13)22-19(25)8-15-9-28-20(23-15)29-10-16(24)12-4-5-17-18(6-12)27-11-26-17/h1-7,9H,8,10-11H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPYKDAPINMIGMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)CSC3=NC(=CS3)CC(=O)NC4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15FN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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